molecular formula C20H18ClNO4 B14295090 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate CAS No. 113407-74-2

10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate

Cat. No.: B14295090
CAS No.: 113407-74-2
M. Wt: 371.8 g/mol
InChI Key: QZRVIBPGVAOPIE-UHFFFAOYSA-M
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Description

10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate is a heterocyclic compound that belongs to the class of pyridoindolium salts. This compound is known for its unique structural features, which include a fused pyridine and indole ring system with a phenyl group at the 8-position and two methyl groups at the 10-position. The perchlorate anion is associated with the cationic part of the molecule, contributing to its stability and solubility in various solvents.

Preparation Methods

The synthesis of 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate typically involves the condensation of 8,10,10-trimethyl-10H-pyrido[1,2-a]indolium perchlorate with indole-3-carbaldehyde in the presence of piperidine. The reaction is carried out in ethanol under reflux conditions for several hours, resulting in the formation of the desired product as a precipitate. The solid product is then filtered and recrystallized from a mixture of methanol and acetonitrile to obtain pure orange crystals .

Chemical Reactions Analysis

10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate undergoes various chemical reactions, including:

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones, forming new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.

    Substitution Reactions: The phenyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles, resulting in the formation of substituted derivatives.

Common reagents used in these reactions include piperidine, ethanol, methanol, acetonitrile, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate has several scientific research applications, including:

    Chemistry: The compound is used as a photosensitive dye, fluorescent whitener, and organic light-guide sensitizer.

    Biology and Medicine: The compound’s ability to interact with biological molecules makes it a potential candidate for studying biological processes and developing new therapeutic agents.

    Industry: The compound’s stability and solubility in various solvents make it useful in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate involves its interaction with molecular targets through various pathways. The compound’s cationic nature allows it to interact with negatively charged biological molecules, such as DNA and proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate can be compared with other similar compounds, such as:

Properties

CAS No.

113407-74-2

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

10,10-dimethyl-8-phenylpyrido[1,2-a]indol-5-ium;perchlorate

InChI

InChI=1S/C20H18N.ClHO4/c1-20(2)17-10-6-7-11-18(17)21-13-12-16(14-19(20)21)15-8-4-3-5-9-15;2-1(3,4)5/h3-14H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

QZRVIBPGVAOPIE-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+]3=C1C=C(C=C3)C4=CC=CC=C4)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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